molecular formula C12H16O B093547 2-Cyclohexylphenol CAS No. 119-42-6

2-Cyclohexylphenol

Cat. No.: B093547
CAS No.: 119-42-6
M. Wt: 176.25 g/mol
InChI Key: MVRPPTGLVPEMPI-UHFFFAOYSA-N
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Description

2-Cyclohexylphenol (CAS No. 119-42-6), also known as o-cyclohexylphenol, is a phenolic compound with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25–176.26 g/mol . Structurally, it consists of a phenol ring substituted with a cyclohexyl group at the ortho position. This compound is synthesized via catalytic alkylation reactions, with advanced semi-continuous processes enabling high-purity production (>98%) for industrial applications . It is utilized in catalytic hydrodeoxygenation (HDO) reactions, where it serves as a stable intermediate in bio-oil upgrading . Notably, this compound is explicitly excluded from controlled substance lists in certain jurisdictions, distinguishing it from pharmacologically active cyclohexylphenol derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylphenol can be synthesized through the catalytic alkylation of phenol with cyclohexanol. The reaction typically involves the use of orthophosphoric acid as a catalyst. The optimal conditions for this reaction include a temperature of 130°C and a reaction time of 2.5 to 3 hours. Under these conditions, the conversion of phenol and cyclohexanol is almost quantitative, yielding a mixture of ortho- and para-cyclohexylphenols .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and solid acid catalysts, such as γ-Al₂O₃, can enhance the efficiency and yield of the reaction. Supercritical carbon dioxide has also been investigated as an environmentally friendly medium for the synthesis of cyclohexylphenols .

Chemical Reactions Analysis

Alkylation Reactions

The primary reaction involving 2-cyclohexylphenol is its alkylation with cyclohexene, leading to various mono- and dialkylated products. The selectivity towards ortho and para positions is influenced by factors such as temperature, catalyst type, and reaction time.

Table 1: Selectivity of Alkylation Reactions

CatalystTemperature (°C)Selectivity (%)Ortho/Para Ratio
Amberlyst 1585512.0
Aluminum Chloride288741.9
Phosphoric Acid90-10078-

Deactivation Mechanisms

Catalyst deactivation can occur due to the formation of heavy by-products or water during the reaction, which inhibits further alkylation processes. Studies indicate that using excess phenol can mitigate these side reactions, allowing for higher yields of desired products .

Side Reactions

In addition to the primary alkylation, side reactions such as cyclohexene dimerization can occur, leading to by-products like cyclohexylcyclohexene. The formation of these by-products can be minimized by carefully controlling reaction conditions .

Kinetics of Reactions

The kinetics of the alkylation reactions involving this compound have been investigated under various conditions:

  • Initial Reaction Rates : The initial rates of reaction are significantly influenced by catalyst choice and temperature. For instance, reactions catalyzed by Amberlyst resins exhibit higher initial turnover frequencies compared to those using traditional acid catalysts like HCl or phosphoric acid .

  • Product Distribution : The distribution of products (ortho vs para) tends to stabilize after a certain period, indicating that the reaction reaches an equilibrium state where further product formation slows down significantly.

Scientific Research Applications

Green Chemistry

2-Cyclohexylphenol is utilized as a model compound in studies involving supercritical carbon dioxide as a green solvent. This application is pivotal in advancing sustainable practices in organic synthesis, minimizing environmental impact while maximizing efficiency.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds, including:

  • Dyes
  • Resins
  • Pharmaceuticals

These applications highlight its role in producing essential materials across multiple industries, particularly in developing novel compounds with specific properties .

Fungicidal Activity

Research has demonstrated that substituted cyclohexylphenols exhibit fungicidal properties against powdery mildews. This characteristic positions this compound as a potential candidate for agricultural applications, particularly in crop protection and disease management.

Biosynthesis Research

In biosynthesis studies, this compound is employed to investigate the synthesis of complex organic molecules by microorganisms. This research contributes to understanding metabolic pathways and the development of biotechnological applications .

Stabilizers for Thermoplastics and Elastomers

This compound derivatives are used to prepare stabilizers for thermoplastics and elastomers. These stabilizers enhance the durability and performance of plastic materials by preventing oxidative degradation during processing and use .

Antioxidant Properties

The compound demonstrates effective antioxidant properties, making it suitable for:

  • Lubricating oils
  • Functional fluids
  • Edible fats and oils

These applications are crucial for enhancing oxidative stability and prolonging the shelf life of various products .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Green ChemistryPNNL Study on Phenol Alkylation Utilization of supercritical CO₂ as a solvent; demonstrated efficiency in alkylation reactions.
Organic SynthesisAcid Catalyzed Alkylation of Phenols Explored reactivity of cyclohexyl cation; significant influence on selectivity due to sterics.
Fungicidal ActivityResearch on Substituted CyclohexylphenolsIdentified effectiveness against powdery mildew; potential for agricultural fungicides.
BiosynthesisMechanisms of Microbial Synthesis Investigated metabolic pathways involving this compound; insights into microbial production.
Industrial StabilizersPreparation of 4-Methyl-2-Cyclohexylphenol Established methods for synthesizing stabilizers; highlighted applications in thermoplastics.

Mechanism of Action

The mechanism of action of 2-Cyclohexylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclohexyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-Cyclohexylphenol

4-Cyclohexylphenol (para-substituted isomer, CAS No. 4221-68-5) shares the same molecular formula but differs in the substitution position. Its larger derivative, 4,4'-cyclohexylidenebis(2-cyclohexylphenol) (CAS No. 4221-68-5), is a bis-phenol with a molecular formula of C₃₀H₄₀O₂, primarily used in polymer synthesis . The para substitution alters steric effects and hydrogen-bonding capacity, impacting reactivity in polymerization and catalytic processes compared to the ortho isomer .

Pharmacologically Active Derivatives

Cyclohexylphenols substituted at the 5-position (e.g., CP 47,497, CAS No. 5-(1,1-dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol) exhibit cannabinoid receptor activity and are classified as controlled substances . These derivatives feature alkyl, haloalkyl, or morpholinyl groups at the 5-position, enhancing their pharmacological potency. In contrast, this compound lacks these substitutions, rendering it pharmacologically inert and legally permissible in many regions .

Amino-Substituted Analogs: 4-(Cyclohexylamino)phenol

4-(Cyclohexylamino)phenol (CAS No. 10014-69-4, C₁₂H₁₇NO) replaces the hydroxyl group with an amino moiety. This substitution increases nitrogen content and basicity, altering its applications in dyes or pharmaceutical intermediates. Safety data indicate hazards such as respiratory irritation, contrasting with this compound’s less documented toxicity .

Physicochemical Properties Comparison

Property This compound 4-Cyclohexylphenol Derivative 5-Substituted CP 47,497 4-(Cyclohexylamino)phenol
CAS No. 119-42-6 4221-68-5 N/A (Controlled) 10014-69-4
Molecular Formula C₁₂H₁₆O C₃₀H₄₀O₂ C₂₃H₃₆O₂ C₁₂H₁₇NO
Molecular Weight 176.25 g/mol 432.64 g/mol ~344.5 g/mol 191.27 g/mol
Substitution Ortho-cyclohexyl Para-cyclohexyl 5-Alkyl, 3-hydroxycyclohexyl Para-cyclohexylamino
Applications Catalysis Polymer synthesis Pharmacological Chemical intermediates

Research Findings in Catalysis

In HDO studies, this compound is produced alongside cyclohexanol and cyclohexylbenzene when using oxide catalysts like CoMoS/MgO. Its resistance to over-hydrogenation (unlike phenol) makes it a valuable intermediate for bio-oil stabilization .

Biological Activity

2-Cyclohexylphenol is a compound with notable biological activities that have garnered attention in various fields, including pharmaceuticals and materials science. This article explores its biological activity, mechanisms, and relevant case studies.

  • Chemical Formula : C12_{12}H16_{16}O
  • Molecular Weight : Approximately 192.26 g/mol
  • Structure : The compound consists of a cyclohexyl group attached to a phenolic ring, contributing to its unique properties compared to other phenolic compounds.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural characteristics:

  • Antioxidant Activity : The compound has been shown to act as an effective antioxidant, preventing oxidative damage in various biological systems. This property is particularly significant in the context of food preservation and materials science .
  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a potential candidate for use in antiseptic formulations .
  • Receptor Interaction : The compound has been investigated for its interaction with cannabinoid receptors. Research suggests that derivatives of cyclohexylphenols can activate CB1 receptors, eliciting effects similar to those of THC, the active component in cannabis .

Antioxidant Activity

A study evaluating the antioxidant potential of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant decrease in oxidative stress markers in treated cells compared to controls.

Assay TypeIC50 Value (µM)
DPPH15.3
ABTS12.7

This data underscores the compound's potential application in developing antioxidant-rich products for food and pharmaceutical industries.

Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound could be an effective agent in combating bacterial infections, particularly in formulations aimed at skin applications or disinfectants.

Cannabinoid Receptor Interaction

Research published in pharmacological journals highlights the interaction of cyclohexylphenols with cannabinoid receptors. A study involving animal models showed that administration of cyclohexylphenol derivatives resulted in dose-dependent effects on behavior and physiological responses consistent with cannabinoid activity:

  • Analgesic Effects : Reduced pain response was observed.
  • Hypothermia Induction : Lowered body temperature was noted post-administration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclohexylphenol, and how can reaction conditions be optimized to minimize isomerization?

  • Methodological Answer : The primary synthesis routes include:

  • Acid-catalyzed cyclohexylation : Phenol reacts with cyclohexanol under acidic conditions (e.g., H₂SO₄) at 80–100°C, yielding this compound via electrophilic substitution.
  • Friedel-Crafts alkylation : Cyclohexyl halides (e.g., cyclohexyl chloride) react with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃).
    To minimize isomerization (e.g., to 4-Cyclohexylphenol), control reaction temperature (avoid excess heat) and use regioselective catalysts. Monitor progress via NMR to detect structural isomers .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features distinguish it from structural analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : The cyclohexyl group shows multiplet peaks at δ 1.2–2.2 ppm (¹H) and 25–35 ppm (¹³C). The phenolic -OH proton appears as a broad singlet (~δ 5.0 ppm) in CDCl₃.
  • IR spectroscopy : A strong -OH stretch at 3200–3500 cm⁻¹ and aromatic C=C stretches at 1450–1600 cm⁻¹.
  • Mass spectrometry (MS) : Molecular ion peak at m/z 176 (C₁₂H₁₆O⁺). Differentiation from analogs (e.g., 4-Cyclohexylphenol) relies on distinct cyclohexyl proton splitting patterns in NMR .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water (0.1–0.5 mg/mL at 25°C) but highly soluble in organic solvents (e.g., ethanol, DCM).
  • logP (octanol-water) : Predicted ~3.2, indicating high lipophilicity.
    These properties necessitate solvent selection (e.g., ethanol for dissolution) and purification via column chromatography. Solubility data should be validated using standardized shake-flask methods .

Advanced Research Questions

Q. How does the thermodynamic stability of this compound compare to its structural isomers, and what experimental approaches can quantify isomerization energy barriers?

  • Methodological Answer : Isomerization to 4-Cyclohexylphenol is exothermic (ΔrH° = -2.4 ± 0.4 kJ/mol). Energy barriers can be quantified via:

  • Differential scanning calorimetry (DSC) : Measure enthalpy changes during thermal isomerization.
  • Kinetic studies : Monitor isomer ratios over time using HPLC under controlled temperatures (e.g., 50–80°C) .

Q. What strategies are recommended for analyzing substituent effects at the 5-position of the phenolic ring on the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Synthetic modification : Introduce substituents (alkyl, haloalkyl) via electrophilic substitution or cross-coupling reactions.
  • Reactivity assays : Compare oxidation rates (e.g., with KMnO₄) or electrophilic substitution kinetics.
  • Bioactivity screening : Test antimicrobial or antioxidant activity against structural analogs. Substituent steric/electronic effects can be modeled using DFT calculations .

Q. How should researchers resolve contradictions in reported solubility data for this compound across different studies?

  • Methodological Answer :

  • Standardize protocols : Use identical solvents, temperatures, and purity standards (≥98%).
  • Validate methods : Cross-check with gravimetric analysis or UV-Vis quantification.
  • Meta-analysis : Compare literature data (e.g., Handbook of Aqueous Solubility Data) to identify outliers caused by impurities or measurement techniques .

Q. What advanced chromatographic methods (e.g., HPLC-MS) are suitable for quantifying trace amounts of this compound in complex biological matrices?

  • Methodological Answer :

  • Sample preparation : Extract using SPE (C18 columns) and derivatize with acetic anhydride to enhance MS sensitivity.
  • HPLC-MS parameters : Use a reversed-phase C18 column (3.5 µm, 150 × 2.1 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor m/z 176 → 105 (characteristic fragment).
  • Validation : Ensure limits of detection (LOD) < 1 ng/mL via spike-recovery experiments in plasma or tissue homogenates .

Properties

IUPAC Name

2-cyclohexylphenol
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InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MVRPPTGLVPEMPI-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2O
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Molecular Formula

C12H16O
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DSSTOX Substance ID

DTXSID2059487
Record name Phenol, 2-cyclohexyl-
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Molecular Weight

176.25 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Cyclohexylphenol
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CAS No.

119-42-6, 26570-85-4
Record name 2-Cyclohexylphenol
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Record name Phenol, cyclohexyl-
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Synthesis routes and methods

Procedure details

27 g of the catalyst prepared according to Example 1 were additionally impregnated with a solution of 0.81 g of K2SO4 in 10 ml of water and then dried at 120° C. for 20 hours. 30 ml (25.5 g) of the catalyst thus prepared were heated to 400° C. in a stream of hydrogen (10 l/hour), using the reaction tube described in Example 1, and were kept at this temperature for 68 hours. The oven temperature was then reduced to 350° C. and the dehydrogenation reaction was carried out without a carrier gas. 11.7 g/hour of the isomer mixture 2-cyclohexenylcyclohexanone and 2-cyclohexylidenecyclohexanone were thereby used. 3,972 g of reaction product containing 92.3% of o-phenylphenol and 0.5% of cyclohexylphenol were obtained in the course of 358 hours.
[Compound]
Name
K2SO4
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
27 g
Type
catalyst
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
0.5%

Retrosynthesis Analysis

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